(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with a significant role in various scientific fields. The presence of the tert-butyl group and the chiral center makes it a unique molecule with distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, often a substituted benzene derivative.
Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
4-tert-butylphenylamine: A simpler analog without the hydroxyl group.
2-amino-2-phenylethanol: A similar compound without the tert-butyl group.
Uniqueness
(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride is unique due to its chiral center and the presence of both amino and hydroxyl groups
Properties
Molecular Formula |
C12H20ClNO |
---|---|
Molecular Weight |
229.74 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H/t11-;/m1./s1 |
InChI Key |
XZLMNRBNEGHVNB-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N.Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.